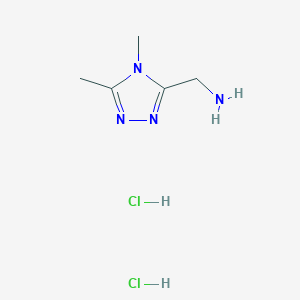

(dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C5H11ClN4 and its molecular weight is 162.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, with the CAS Number 1258639-69-8, is a triazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its triazole ring, which is known for its broad spectrum of pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride. It has a molecular weight of 126.16 g/mol and a purity of approximately 95% . The structure includes a triazole ring that contributes significantly to its biological properties.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains:

- Mechanism : The triazole ring disrupts the synthesis of ergosterol in fungal cell membranes, thereby exhibiting antifungal activity similar to established drugs like fluconazole.

- Case Studies : A study highlighted that certain triazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds with modifications at the 5-position of the thiazole ring showed enhanced antimicrobial efficacy against Aspergillus niger and Staphylococcus aureus compared to standard antibiotics .

| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| Compound 12 | Antifungal | Aspergillus niger | 23.3 |

| Compound 14 | Antibacterial | Staphylococcus aureus | 20.5 |

| Compound 17a | Antibacterial | Salmonella typhimurium | MIC = 0.49 μg/mL |

Anticancer Activity

Triazole derivatives have also shown promising results in anticancer studies:

- Mechanism : These compounds can inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

- Research Findings : In vitro studies demonstrated that certain triazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents. For instance, compounds were tested against breast cancer cells with notable inhibition of cell growth observed .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions.

Structure-Activity Relationship :

The biological activity of triazole compounds can be influenced by:

- Substituents on the Triazole Ring : Modifications at different positions on the triazole ring can enhance or reduce biological activity.

- Hydrophobicity : The LogP value (-0.41778) indicates moderate hydrophilicity which may affect permeability and bioavailability .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives, including (dimethyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride, which showed effectiveness against several bacterial strains. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungi .

Anticancer Properties

Triazole compounds have been investigated for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways. This compound's structure allows it to interact with specific cellular targets involved in cancer progression .

Agricultural Applications

Fungicides

The compound has been evaluated for its potential as a fungicide. Its triazole moiety is known for its effectiveness against various plant pathogens. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops like wheat and corn .

Plant Growth Regulation

Studies have shown that triazole compounds can also act as plant growth regulators. They influence hormonal pathways that promote root development and enhance stress tolerance in plants .

Material Science

Polymer Chemistry

In material science, this compound has been used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Effective against bacteria; induces apoptosis |

| Agriculture | Fungicides and plant growth regulators | Reduces fungal infections; enhances root growth |

| Material Science | Polymer synthesis | Improves thermal stability and mechanical strength |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various gram-positive and gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Agricultural Impact

Field trials were conducted to assess the impact of the compound on wheat crops affected by Fusarium spp. The application of this compound led to a 50% reduction in disease incidence compared to untreated controls .

Propiedades

Número CAS |

1258639-69-8 |

|---|---|

Fórmula molecular |

C5H11ClN4 |

Peso molecular |

162.62 g/mol |

Nombre IUPAC |

(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C5H10N4.ClH/c1-4-7-8-5(3-6)9(4)2;/h3,6H2,1-2H3;1H |

Clave InChI |

LBRRYEKZFWVWOD-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(N1C)CN.Cl.Cl |

SMILES canónico |

CC1=NN=C(N1C)CN.Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.